molecular formula C22H18N2O4S B2448586 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 906783-54-8

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2448586
CAS No.: 906783-54-8
M. Wt: 406.46
InChI Key: XJBCDVHXSQQZQD-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 906783-54-8) is a high-purity synthetic benzothiazole derivative supplied for pharmaceutical and life sciences research. This compound features a defined molecular structure (Molecular Formula: C₂₂H₁₈N₂O₄S, Molecular Weight: 406.46 g/mol) and is guaranteed to be ≥95% pure . The benzothiazole core is a privileged scaffold in medicinal chemistry, known for yielding derivatives with significant pharmacological and biological activities. These include potential applications as fungicides, anti-tuberculosis agents, anti-convulsants, and anti-inflammatory drugs. Furthermore, benzothiazole structures have been investigated for treating diabetes and for their anti-cancer effects . Research into related structural analogs has demonstrated their value as a novel class of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, such as M4, which is a potential therapeutic target for central nervous system (CNS) disorders like Alzheimer's disease and schizophrenia . The structural features of this compound—specifically the 4,7-dimethoxy-benzothiazole moiety—make it a valuable intermediate for constructing complex bioactive molecules and for exploring structure-activity relationships (SAR) in drug discovery campaigns . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-26-17-12-13-18(27-2)20-19(17)23-22(29-20)24-21(25)14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBCDVHXSQQZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact pathways and molecular targets involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be compared with other benzothiazole derivatives, such as:

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Key Features:

  • Benzothiazole moiety: Imparts unique electronic properties.
  • Phenoxy group: Enhances lipophilicity, potentially improving bioavailability.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds in the benzothiazole family. For instance, research on 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), a structural analogue, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated RAW264.7 macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with inhibition of nuclear factor-kappa B (NF-κB) signaling pathways .

Inflammatory Marker Effect of DMB
TNF-αDecreased
IL-1βDecreased
iNOSInhibited
COX-2Inhibited

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Studies on related benzothiazole derivatives indicate that they can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Further research is needed to evaluate the specific effects of this compound on cancer cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Pathways: Similar to DMB, it may inhibit NF-κB translocation and activity.
  • Modulation of Cytokine Production: The compound could reduce the secretion of pro-inflammatory cytokines.
  • Antioxidant Activity: Potential scavenging of reactive oxygen species (ROS), contributing to reduced oxidative stress.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that have investigated the biological activities of benzothiazole derivatives:

  • Study on Anti-inflammatory Effects:
    • Researchers observed that compounds similar to this compound significantly reduced inflammation in animal models by modulating immune responses.
  • Anticancer Activity Assessment:
    • In vitro studies demonstrated that benzothiazole derivatives could inhibit tumor growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step condensation reactions. Key steps include:

  • Amide bond formation : Reacting 4-phenoxybenzoic acid derivatives with 2-amino-4,7-dimethoxybenzothiazole using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) under basic conditions (e.g., N-methylmorpholine) .
  • Condition optimization : Temperature (60–80°C), inert atmosphere (N₂/Ar) to prevent oxidation of thiazole moieties, and solvent choice (e.g., DMF or THF) are critical for yields >75% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity >95%. TLC (Rf ~0.3 in EtOAc/hexane 1:1) and NMR (δ 7.8–8.2 ppm for aromatic protons) monitor reaction progress .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; benzothiazole protons at δ 7.5–8.5 ppm) .
    • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS (calculated for C₂₄H₂₁N₂O₄S: [M+H]⁺ = 449.12) validates molecular weight .
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths/angles and packing interactions (e.g., hydrogen-bonded dimers) .

Q. What are the primary biological activities under investigation?

Methodological Answer:

  • Anticancer assays : Evaluated via MTT/proliferation assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to controls like doxorubicin .
  • Antimicrobial screening : Disk diffusion/MIC assays against E. coli and S. aureus; results are correlated with substituent effects (e.g., methoxy groups enhance membrane penetration) .
  • Enzyme inhibition : Targets like PFOR (pyruvate:ferredoxin oxidoreductase) are tested via spectrophotometric assays (NADH oxidation at 340 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity and pharmacokinetics?

Methodological Answer:

  • SAR studies :
    • Methoxy groups : Enhance lipophilicity (logP ~3.5) and bioavailability but may reduce solubility. Replace with ethoxy to study steric effects .
    • Benzothiazole substitution : 4,7-Dimethoxy vs. 6-methyl derivatives alter π-π stacking with enzyme active sites (e.g., COX-2) .
  • ADME profiling :
    • Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation.
    • Plasma protein binding : Equilibrium dialysis (≥90% binding observed for analogs) affects free drug concentration .

Q. What strategies resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorometric (e.g., Fluorescamine) and calorimetric (ITC) methods .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to assess heterogeneity (I² statistic) .

Q. How is the compound’s mechanism of action elucidated at the molecular level?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets (e.g., PARP-1 or tubulin). Key interactions:
    • Hydrogen bonds between methoxy O and Arg128 (PARP-1).
    • Hydrophobic contacts with benzothiazole and Phe135 .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein thermal stability shifts post-treatment .
  • CRISPR/Cas9 knockout models : Validate target specificity (e.g., apoptosis in TP53⁻/⁻ vs. wild-type cells) .

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